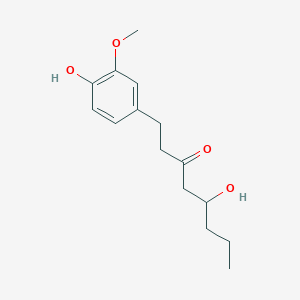
4-Gingerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a phenolic ketone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound is known for its various biological activities and is a significant component responsible for the pungent taste of ginger.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Gingerol typically involves the condensation of vanillin with acetone followed by reduction and subsequent reactions to introduce the hydroxy and methoxy groups . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The process may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Gingerol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy groups to carbonyl groups.
Reduction: The ketone group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Effects
4-Gingerol exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it modulates immune responses by inhibiting pro-inflammatory cytokines and signaling pathways.
Case Studies
- A study demonstrated that this compound significantly reduced inflammation in a murine model of colitis by lowering cytokine levels and improving histological scores .
- Another investigation highlighted its effectiveness in reducing joint inflammation in models of arthritis, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
Antioxidant Properties
This compound possesses strong antioxidant capabilities, which contribute to its health benefits.
Data Table: Antioxidant Activity Comparison
| Study Reference | Model Used | Key Findings |
|---|---|---|
| In vitro cell lines | Significant reduction in oxidative stress markers | |
| Diabetic mice | Improved insulin sensitivity and reduced lipid peroxidation |
Anticancer Potential
Research indicates that this compound may have anticancer properties, particularly in various types of cancer.
Case Studies
- In animal models with skin cancer, administration of this compound resulted in a significant reduction in tumor size and incidence .
- A study involving glioblastoma cells indicated that this compound enhanced TRAIL-mediated apoptosis, suggesting potential use in treating resistant tumors .
Metabolic Effects
The compound also shows promise in metabolic health, particularly concerning diabetes and obesity.
Data Table: Metabolic Effects
Mecanismo De Acción
The mechanism of action of 4-Gingerol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to inflammation and oxidative stress. The compound’s phenolic structure allows it to scavenge free radicals and reduce oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Zingerone: Another phenolic compound found in ginger with similar biological activities.
Shogaol: A related compound with a similar structure but different functional groups.
Vanillin: A precursor in the synthesis of 4-Gingerol.
Uniqueness
This compound is unique due to its specific combination of hydroxy and methoxy groups, which contribute to its distinct biological activities and chemical reactivity. Its presence in ginger and its role in imparting the characteristic pungent taste further highlight its uniqueness among similar compounds .
Propiedades
Número CAS |
77398-90-4 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)octan-3-one |
InChI |
InChI=1S/C15H22O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12,16,18H,3-5,7,10H2,1-2H3 |
Clave InChI |
GDRKZARFCIYVCI-UHFFFAOYSA-N |
SMILES |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
SMILES canónico |
CCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















